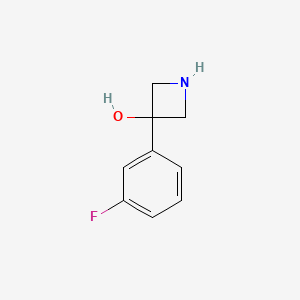

3-(3-Fluorophenyl)azetidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLFGEFRSDUQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Fluorophenyl Azetidin 3 Ol and Analogues

Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring is a challenging endeavor due to the inherent ring strain of the four-membered system. Several strategies have been developed to overcome this hurdle, ranging from classical cyclization reactions to modern catalytic and photochemical methods.

Cyclization Reactions in the Synthesis of Azetidinols

Intramolecular cyclization of suitably functionalized acyclic precursors is a cornerstone of azetidine synthesis. A common approach involves the cyclization of γ-amino alcohols or their derivatives. For instance, the synthesis of azetidin-3-ol (B1332694) can be achieved through the treatment of a protected 3-amino-1,2-propanediol (B146019) derivative. The choice of protecting groups for the amine and hydroxyl functionalities is crucial to direct the cyclization and avoid side reactions.

A powerful method for the synthesis of azetidines involves the intramolecular aminolysis of epoxides. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. frontiersin.org This method is tolerant of various functional groups and proceeds via a C3-selective ring-opening of the epoxide by the tethered amine.

Another classical approach is the cyclization of 3-amino-1-halopropanes. However, this method can be hampered by competing elimination reactions and the formation of larger rings. To circumvent these issues, activated precursors such as γ-amino mesylates or tosylates are often employed to facilitate the intramolecular nucleophilic substitution.

A general route to azetidines involves the cyclization of diethyl 3-N-(3-chloropropyl)iminodipropionate with sodium carbonate. orgsyn.org This method, while effective, often requires subsequent manipulation to yield the desired substitution pattern on the azetidine ring.

Palladium-Catalyzed Approaches for Four-Membered Ring Systems

Palladium-catalyzed reactions have emerged as a powerful tool for the construction of complex molecular architectures, including strained ring systems. Intramolecular C-H amination reactions catalyzed by palladium complexes offer a direct and atom-economical route to azetidines. These reactions typically involve the activation of a C(sp³)-H bond at the γ-position of an amine derivative, followed by reductive elimination to form the azetidine ring. This strategy has been successfully applied to the synthesis of various substituted azetidines.

Photocycloaddition Reactions for Azetidine Motif Construction

Photochemical [2+2] cycloaddition reactions, specifically the aza Paternò-Büchi reaction, represent a direct and elegant method for the synthesis of the azetidine skeleton. This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the four-membered ring. While historically challenging, recent advances have made this approach more viable. For example, visible-light-mediated intermolecular aza Paternò-Büchi reactions have been developed, offering a milder and more selective route to highly functionalized azetidines.

Stereoselective and Enantioselective Synthetic Routes for Azetidinol (B8437883) Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of azetidinol derivatives is of paramount importance.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. In the context of azetidine synthesis, a chiral auxiliary can be temporarily attached to the precursor molecule to direct the formation of a specific enantiomer. After the desired stereocenter is set, the auxiliary is cleaved to provide the enantiomerically enriched product. While effective, this approach often requires additional synthetic steps for the attachment and removal of the auxiliary.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers a more atom-economical and elegant solution for the preparation of enantiomerically pure compounds. This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction.

A key transformation for the synthesis of 3-aryl-3-hydroxyazetidines, including 3-(3-fluorophenyl)azetidin-3-ol, is the addition of an organometallic reagent to a 3-azetidinone precursor. The enantioselective addition of Grignard reagents or other organometallic species to the carbonyl group of a protected 3-azetidinone can be achieved using a chiral catalyst or a chiral ligand. This reaction directly establishes the tertiary alcohol stereocenter.

For instance, the synthesis of N-Boc-3-(4-fluorophenyl)-3-azetidinol has been reported, and its structure confirmed by NMR spectroscopy. amazonaws.com While the specific synthetic details were not provided in the supporting information, a plausible route involves the addition of 4-fluorophenylmagnesium bromide to N-Boc-3-azetidinone. The synthesis of the precursor, N-Boc-3-azetidinone, can be achieved through various methods, including the oxidation of N-Boc-3-azetidinol.

A general and flexible synthesis of chiral azetidin-3-ones has been developed through the gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. nih.gov These chiral azetidin-3-ones can then serve as precursors for the enantioselective synthesis of 3-aryl-3-azetidinols via the addition of the appropriate aryl organometallic reagent.

The following table summarizes a potential synthetic route to this compound based on established methodologies:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Oxidation | N-Boc-3-azetidinol | Dess-Martin periodinane, CH₂Cl₂ | N-Boc-3-azetidinone |

| 2 | Grignard Reaction | N-Boc-3-azetidinone, 1-bromo-3-fluorobenzene | Mg, THF | N-Boc-3-(3-fluorophenyl)azetidin-3-ol |

| 3 | Deprotection | N-Boc-3-(3-fluorophenyl)azetidin-3-ol | Trifluoroacetic acid, CH₂Cl₂ | This compound |

This proposed synthesis utilizes readily available starting materials and employs well-established chemical transformations. The key Grignard reaction allows for the direct introduction of the 3-fluorophenyl group and the formation of the tertiary alcohol in a single step. Subsequent deprotection of the Boc group under acidic conditions would yield the final target compound. The enantioselectivity of the Grignard addition could potentially be controlled by using a chiral ligand or catalyst.

Introduction of the Fluorophenyl Moiety

The incorporation of a fluorophenyl group onto the azetidine scaffold can be accomplished at different stages of the synthesis, either by coupling an aryl group to an existing azetidinone precursor or by introducing the fluorine atom at a later stage onto a pre-formed phenylazetidine structure.

The formation of the carbon-carbon bond between the azetidine ring and the phenyl group is a critical step. Modern cross-coupling reactions, particularly those catalyzed by palladium, are instrumental in achieving this transformation efficiently. One prominent strategy involves the coupling of an organometallic aryl reagent with an electrophilic azetidine precursor.

A key approach is the palladium-catalyzed cross-coupling of 3-iodoazetidines with arylboronic acids. nih.gov This reaction, a variant of the Suzuki coupling, allows for the formation of 2-aryl azetidines, which can be further functionalized. nih.gov The choice of ligand is crucial for the success of this transformation, with bulky phosphine (B1218219) ligands like [1,1'-biphenyl]-2-yldicyclohexylphosphane enabling the desired reactivity. nih.gov

Another powerful method is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. While typically used for amine synthesis, related palladium-catalyzed cross-coupling technologies can be adapted for C-C bond formation or for constructing the core ring structure that will later bear the aryl group. For instance, intramolecular Buchwald-Hartwig reactions on suitably substituted precursors are used to form complex heterocyclic systems containing the azetidine moiety. acs.org

Table 1: Examples of Aryl Coupling Strategies for Azetidine Scaffolds

| Coupling Type | Precursors | Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura Coupling | 3-Iodoazetidines and Aryl Boronic Acids | Palladium / [1,1'-biphenyl]-2-yldicyclohexylphosphane | 2-Aryl Azetidines | nih.gov |

| Buchwald-Hartwig Amination | Bromo-substituted aromatics and Amino-azetidine | Palladium / BrettPhos | Aryl-amino-azetidines | nih.gov |

These methods provide a reliable means to construct the fundamental carbon skeleton of aryl-substituted azetidines.

Late-stage fluorination (LSF) is an increasingly vital strategy in medicinal chemistry that involves introducing fluorine atoms into a complex molecule at one of the final synthetic steps. nih.govnumberanalytics.com This approach allows for the rapid generation of fluorinated analogues of a lead compound without developing a new synthesis from the ground up. nih.govacs.org For a molecule like 3-phenylazetidin-3-ol, LSF would involve the direct fluorination of the phenyl ring.

The primary advantage of LSF is its efficiency in exploring structure-activity relationships (SAR), as fluorine can significantly alter a molecule's physicochemical properties. nih.govnumberanalytics.com Several reagents and methods have been developed for this purpose.

Electrophilic Fluorinating Agents: Reagents such as Selectfluor (a brand of F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are powerful electrophiles capable of replacing a hydrogen atom on an electron-rich aromatic ring with fluorine. numberanalytics.comresearchgate.net For example, treating a bromo-substituted indazole with Selectfluor successfully introduces a fluorine atom. nih.gov

Silver(II) Fluoride (B91410) (AgF₂): This reagent has proven effective for the C-H fluorination of pyridines and diazines at the position alpha to the ring nitrogen. acs.org This method can be part of a tandem sequence where the newly installed fluoride is subsequently displaced by various nucleophiles, further diversifying the molecular structure. acs.org

Transition Metal-Catalyzed Fluorination: Recent advances have led to transition metal-catalyzed methods for aromatic C-H fluorination, which can offer unique selectivity. mpg.de These catalytic systems can generate a reactive transition metal fluoride electrophile that fluorinates arenes under mild conditions. mpg.de

Table 2: Common Reagents for Late-Stage Fluorination

| Reagent Class | Example Reagent | Typical Application | Reference |

| Electrophilic | Selectfluor, NFSI | Fluorination of electron-rich aromatics and heterocycles | nih.govnumberanalytics.com |

| Metal-Based | Silver(II) Fluoride (AgF₂) | C-H fluorination of pyridines and diazines | acs.org |

| Nucleophilic | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Nucleophilic aromatic substitution (SNAr) | numberanalytics.com |

The choice of LSF method depends heavily on the substrate's electronic properties and the presence of other functional groups.

Divergent Synthetic Pathways from Common Intermediates to Azetidinol Scaffolds

Divergent synthesis is a powerful strategy that enables the creation of a wide variety of structurally distinct molecules from a single common intermediate. digitellinc.com This approach is highly efficient for building libraries of related compounds for drug discovery, allowing for broad exploration of chemical space around a core scaffold like azetidinol. acs.orgdigitellinc.com

A key strategy involves preparing a functionalized azetidine intermediate that possesses multiple reaction handles, which can be selectively manipulated. For example, a synthetic sequence can begin with the large-scale preparation of stereoisomeric 2-cyanoazetidines. acs.org This nitrile group serves as a versatile functional handle.

From a common intermediate like a nosyl-protected amino-azetidine, various pathways can be explored:

Intramolecular Cross-Coupling: An intermediate can be designed to undergo an intramolecular Buchwald-Hartwig reaction, leading to the formation of complex, fused tricyclic systems. acs.org

Functional Group Transformation: The nitrile can be reduced to a primary amine, which can then be acylated, sulfonated, or used in further coupling reactions to introduce a wide array of substituents. acs.org

Scaffold Elaboration: By combining different reaction types, such as reduction followed by cyclization, the initial azetidine scaffold can be embedded within larger, more complex molecular architectures. acs.org

This divergent approach, where different catalysts or reagents direct a common substrate to distinct product classes, is a cornerstone of modern diversity-oriented synthesis. researchgate.net For azetidinols, this means a single, well-designed intermediate can be the starting point for a multitude of analogues with varied substitution patterns and three-dimensional shapes, greatly accelerating the discovery of new bioactive agents.

Mechanistic Investigations of Reaction Pathways to 3 3 Fluorophenyl Azetidin 3 Ol

Detailed Reaction Mechanisms of Key Cyclization Steps

The formation of the azetidine (B1206935) ring in 3-(3-Fluorophenyl)azetidin-3-ol is most commonly achieved through intramolecular cyclization. This strategy involves a precursor molecule containing both a nucleophilic amine and an electrophilic center, poised to form the four-membered ring.

A prevalent and effective mechanism involves the intramolecular aminolysis of an epoxy amine. The synthesis begins with the reaction of 3-fluoroaniline (B1664137) with a suitable epoxide precursor, such as a glycidyl (B131873) derivative (e.g., glycidyl tosylate or epichlorohydrin), to form an N-(3-fluorophenyl)glycidylamine intermediate. The key cyclization step proceeds as follows:

Activation: The reaction is typically promoted by a base, which deprotonates the secondary amine, increasing its nucleophilicity. Alternatively, a Lewis acid catalyst can be used to activate the epoxide ring, making it more susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: The nitrogen anion attacks one of the epoxide carbons. This ring closure is an intramolecular SN2 reaction. For the formation of a 3-hydroxyazetidine, the attack must occur at the terminal (C3) carbon of the epoxypropyl chain.

Ring Formation: This C-N bond formation results in a cyclic alkoxide intermediate.

Protonation: The intermediate alkoxide is subsequently protonated during aqueous workup or by a proton source in the reaction mixture to yield the final this compound.

Another relevant mechanism is the Norrish-Yang cyclization. beilstein-journals.org This photochemical approach involves the intramolecular 1,5-hydrogen abstraction from a carbon atom gamma to a carbonyl group, leading to a 1,4-biradical intermediate which then cyclizes to form the azetidinol (B8437883). beilstein-journals.org

Role of Catalysis in Azetidine Synthesis (e.g., Phosphine-Promoted, Copper-Catalyzed)

Catalysis is instrumental in developing efficient and selective syntheses of azetidines. Various catalysts have been shown to promote the formation of the azetidine ring, overcoming the energetic barriers associated with forming a strained four-membered ring.

Phosphine-Promoted Synthesis: Phosphine (B1218219) catalysis is a powerful tool in organocatalysis, although its application to form 3-hydroxyazetidines directly is less common than other methods. Phosphines typically act as nucleophilic catalysts. In related syntheses, phosphines have been used in annulations of aziridines with allenoates to form larger heterocyclic rings. nih.govnih.gov In these mechanisms, the phosphine initiates the reaction by adding to an activated partner, creating a zwitterionic intermediate that then engages the second substrate. nih.gov While not a direct route to this compound, it demonstrates the utility of phosphines in transformations involving small nitrogen heterocycles. nih.govnih.gov

Copper-Catalyzed Synthesis: Copper catalysis is highly relevant and versatile in azetidine synthesis. nih.govnih.govorganic-chemistry.org Copper complexes can function as Lewis acids or participate in photoredox cycles to facilitate ring formation.

Lewis Acid Catalysis: Copper(I) or Copper(II) salts can coordinate to an epoxide or a leaving group in the precursor molecule. This coordination activates the electrophilic carbon, facilitating intramolecular attack by the amine nucleophile. organic-chemistry.orgacs.org

Photoredox Catalysis: A notable modern approach involves the copper-catalyzed photoinduced radical cyclization of ynamides. nih.govnih.gov This method allows for a highly regioselective anti-Baldwin 4-exo-dig cyclization to produce a variety of functionalized azetidines. nih.govnih.gov

Lanthanide triflates, such as La(OTf)₃, have also emerged as highly effective Lewis acid catalysts for the intramolecular aminolysis of epoxy amines, promoting high regioselectivity and tolerating various functional groups. frontiersin.org

| Catalytic System | Precursor Type | General Mechanism | Reference |

|---|---|---|---|

| Copper-based Photoredox | Ynamides | Anti-Baldwin radical 4-exo-dig cyclization | nih.govnih.gov |

| La(OTf)₃ (Lewis Acid) | cis-3,4-Epoxy amines | Intramolecular regioselective aminolysis | frontiersin.org |

| Cu(acac)₂ | N-Ts diazoketones | Carbene insertion | acs.org |

| Phosphine (Organocatalyst) | Aziridines + Allenoates | [3+3] Annulation via zwitterionic intermediate | nih.govnih.gov |

Understanding Regioselectivity and Stereoselectivity in Fluorinated Azetidine Formation

Controlling the regiochemistry and stereochemistry is paramount for synthesizing a specific isomer of a substituted azetidine. The presence of the 3-fluorophenyl group does not typically direct the cyclization but is an important feature of the final molecule.

Regioselectivity: The regioselectivity of the cyclization determines which carbon of the precursor chain binds to the nitrogen, thus defining the ring size and substituent position. In the synthesis of this compound from an N-(3-fluorophenyl)glycidylamine precursor, the key choice is between attack at the C3 or C4 position (relative to the nitrogen).

4-exo-tet cyclization: Attack at the terminal epoxide carbon (C3) results in the desired four-membered azetidine ring. This pathway is generally favored according to Baldwin's rules.

5-endo-tet cyclization: Attack at the internal epoxide carbon (C4) would lead to a five-membered pyrrolidine (B122466) ring.

Studies using catalysts like La(OTf)₃ have shown that the geometry of the epoxy amine precursor is critical. cis-Epoxy amines undergo C3-selective intramolecular aminolysis to yield azetidines, whereas trans-isomers can favor C4-attack to form 3-hydroxypyrrolidines. frontiersin.org This demonstrates that catalyst and substrate control can enforce high regioselectivity toward the desired azetidine product. frontiersin.org

Stereoselectivity: The stereochemistry at the C3 position of the azetidine ring is typically established from a chiral starting material. The synthesis can be made stereospecific by using an enantiomerically pure precursor. For example, starting with (R)- or (S)-epichlorohydrin to generate the epoxy amine precursor will dictate the final stereochemistry of the tertiary alcohol. Since the intramolecular cyclization is an SN2 reaction, it proceeds with inversion of configuration at the electrophilic carbon. Therefore, starting with an (S)-glycidyl derivative will lead to the (R)-3-hydroxyazetidine product, and vice versa. This principle allows for the synthesis of specific enantiomers of this compound.

Examination of Intermediate Species in Azetidinol Synthesis

The pathway to this compound involves several key intermediate species whose formation and reactivity are crucial to the success of the synthesis.

The most critical intermediate in the common ionic pathway is the N-(2,3-epoxypropyl)-3-fluoroaniline . This species is formed by the initial SN2 reaction between 3-fluoroaniline and an electrophilic three-carbon unit like epichlorohydrin (B41342) or a glycidyl tosylate. This linear precursor contains all the necessary atoms and functional groups—the nucleophilic amine and the electrophilic epoxide—primed for the subsequent intramolecular cyclization.

Upon treatment with a base, this epoxy amine is deprotonated to form a transient amino anion (amide) . This species is significantly more nucleophilic than the parent amine and readily undergoes the intramolecular ring-closing reaction. The immediate product of this cyclization is a cyclic alkoxide intermediate , which carries a negative charge on the oxygen. This alkoxide is held in the reaction mixture until it is protonated by a suitable proton source (e.g., water during workup) to give the final azetidinol product.

In photochemical routes like the Norrish-Yang reaction, a 1,4-biradical is a key intermediate formed after an initial intramolecular hydrogen atom transfer. beilstein-journals.org The subsequent radical-radical combination closes the ring to form the azetidine structure. beilstein-journals.org Understanding the stability and reactivity of these intermediates is essential for optimizing reaction conditions and maximizing the yield of the desired this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework, the electronic environment of each carbon atom, and the specific location of the fluorine substituent.

For 3-(3-fluorophenyl)azetidin-3-ol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and azetidine (B1206935) ring protons. The protons on the four-membered azetidine ring typically appear as multiplets in the aliphatic region, with their chemical shifts and coupling constants being highly sensitive to the ring's puckering and the orientation of the substituents. The protons of the fluorophenyl group would appear in the aromatic region, with their splitting patterns dictated by both homo- and heteronuclear coupling to the fluorine atom.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would feature signals for the two distinct carbons of the azetidine ring, the quaternary carbon C3 bearing the hydroxyl and phenyl groups, and the six carbons of the fluorophenyl ring. The carbon atoms bonded to the electronegative fluorine and nitrogen atoms would show characteristic downfield shifts.

¹⁹F NMR spectroscopy is crucial for confirming the presence and position of the fluorine atom. A single resonance would be expected for the fluorine at the C3' position of the phenyl ring, with its chemical shift providing insight into the electronic environment.

While specific, experimentally verified spectral data for this compound is not widely available in public-domain literature, the following table outlines the expected chemical shift regions and multiplicities based on the analysis of analogous structures.

Table 1: Predicted NMR Spectroscopic Data for this compound (Note: These are predicted values based on chemical structure and data from similar compounds. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.20 - 7.50 | m | Aromatic CH |

| ¹H | 6.90 - 7.10 | m | Aromatic CH |

| ¹H | 3.50 - 4.00 | m | Azetidine CH₂ |

| ¹H | 2.50 - 3.50 | s (broad) | OH, NH |

| ¹³C | 159 - 164 (d) | d, ¹JCF | C-F |

| ¹³C | 140 - 145 | s | Aromatic C |

| ¹³C | 129 - 131 (d) | d, ³JCF | Aromatic CH |

| ¹³C | 120 - 125 (d) | d | Aromatic CH |

| ¹³C | 112 - 116 (d) | d, ²JCF | Aromatic CH |

| ¹³C | 65 - 75 | s | C3 (quaternary) |

| ¹³C | 50 - 60 | t | Azetidine CH₂ |

| ¹⁹F | -110 to -115 | s | Ar-F |

d = doublet, t = triplet, m = multiplet, s = singlet

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₉H₁₀FNO), the exact molecular weight can be calculated from the sum of the isotopic masses of its constituent atoms.

Using a high-resolution mass spectrometer (HRMS), the monoisotopic mass can be determined with high precision, confirming the elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion [M+H]⁺.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve the loss of small, stable molecules such as water (H₂O) from the tertiary alcohol, or cleavage of the azetidine ring. The fluorophenyl cation would be a particularly stable and likely abundant fragment ion.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₉H₁₀FNO | - |

| Molecular Weight | 167.18 g/mol | - |

| Monoisotopic Mass | 167.0746 u | - |

| Predicted [M+H]⁺ | 168.0824 m/z | Protonated molecular ion, commonly observed in ESI-MS. |

| Key Fragment Ion | 95.0370 m/z | [C₆H₄F]⁺, Fluorophenyl cation. |

| Key Fragment Ion | 72.0449 m/z | [C₄H₆NO]⁺, From cleavage of the C3-phenyl bond. |

| Key Fragment Ion | 57.0578 m/z | [C₃H₅N]⁺, Azetidine ring fragment. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong, broad absorption band corresponding to the O-H stretch of the alcohol group. Another key feature would be the N-H stretching vibration of the secondary amine in the azetidine ring. The C-F bond gives rise to a strong absorption in the fingerprint region. Aromatic C-H and C=C stretching vibrations would also be clearly visible.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, making it particularly useful for analyzing the phenyl substituent.

Table 3: Key Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Functional Group |

| 3200 - 3600 | IR | O-H stretch | Alcohol |

| 3100 - 3400 | IR | N-H stretch | Secondary Amine |

| 3000 - 3100 | IR / Raman | C-H stretch | Aromatic |

| 2850 - 2960 | IR / Raman | C-H stretch | Aliphatic (Azetidine) |

| 1580 - 1610 | IR / Raman | C=C stretch | Aromatic Ring |

| 1450 - 1500 | IR / Raman | C=C stretch | Aromatic Ring |

| 1100 - 1250 | IR | C-F stretch | Aryl-Fluoride |

| 1000 - 1200 | IR | C-N stretch | Amine |

| 1000 - 1150 | IR | C-O stretch | Tertiary Alcohol |

X-ray Crystallography for Solid-State Molecular Architecture Analysis

While NMR provides the definitive structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional architecture in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, defining the exact conformation of the azetidine ring (i.e., its degree of puckering) and the relative orientation of the fluorophenyl and hydroxyl groups.

Furthermore, crystallographic analysis reveals the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the hydroxyl and amine groups. These interactions are crucial for understanding the solid-state properties of the compound. As of this writing, a public-domain crystal structure for this compound has not been reported. Should such data become available, it would populate a table similar to the hypothetical one below.

Table 4: Hypothetical Crystallographic Data for this compound (Note: This is a placeholder table as no public crystallographic data is available.)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Computational Chemistry and Theoretical Modeling of 3 3 Fluorophenyl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the molecular and electronic structure of 3-(3-Fluorophenyl)azetidin-3-ol. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. nih.govemerginginvestigators.org For this compound, the electronegative fluorine atom and the nitrogen heteroatom significantly influence the shapes and energies of these frontier orbitals.

Table 1: Predicted Electronic Properties of this compound via DFT Calculations

| Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | Localized on the phenyl ring and nitrogen atom | Region of electron donation (nucleophilicity) |

| LUMO Energy | Distributed over the phenyl ring and C-F bond | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (η) | Moderately high | Indicates good kinetic stability |

| Electrophilicity Index (ω) | Moderate | Predicts overall electrophilic nature |

| Molecular Electrostatic Potential (MEP) | Negative potential on F, O; Positive potential on N-H, O-H | Highlights sites for H-bonding and nucleophilic/electrophilic attack |

Conformational Analysis of Fluorinated Azetidine (B1206935) Derivatives through Computational Methods

The azetidine ring can exist in different puckered states, and the energy difference between these conformers is often small. nih.gov The presence of substituents dictates the preferred conformation. For fluorinated N-heterocycles, the highly polarized C-F bond introduces significant dipole moments and stereoelectronic effects that can stabilize or destabilize certain puckered forms. chim.itnih.gov In the case of this compound, computational studies would predict the preferred dihedral angles of the ring. In its neutral state, the molecule is likely to adopt a conformation where the bulky and polar 3-fluorophenyl group is positioned to minimize steric hindrance, while the fluorine atom is situated away from the lone pair of the nitrogen atom. researchgate.net This preference is governed by a complex interplay of steric repulsion and electronic effects like hyperconjugation. nih.gov

A particularly interesting phenomenon arises when the azetidine nitrogen is protonated, forming an azetidinium cation. In this state, a strong, stabilizing intramolecular charge-dipole interaction can occur between the positively charged nitrogen (N+) and the partial negative charge on the fluorine atom (Cδ+–Fδ−). researchgate.net This C–F…N+ interaction can be strong enough to invert the ring's preferred pucker, forcing the fluorine atom into closer proximity to the nitrogen cation, a conformation that would be unfavorable in the neutral molecule. researchgate.net This attractive electrostatic force can override other conformational preferences, effectively locking the molecule into a specific geometry. Computational studies can quantify the energy of this interaction and predict the resulting changes in the N+–C–C–F dihedral angle, providing a clear example of how fluorination can be used to control molecular shape. researchgate.netnih.gov

Table 2: Conformational Impact of Intramolecular Interactions

| Molecular State | Dominant Interaction | Predicted Conformational Effect | N–C–C–F Dihedral Angle (Example) |

|---|---|---|---|

| Neutral Azetidine | Steric hindrance and dipole repulsion | Ring pucker places F atom far from the N lone pair | ~137° researchgate.net |

| Protonated Azetidinium (N+) | C–F…N+ charge-dipole attraction | Ring pucker inverts to bring F atom closer to the N+ center | ~100° researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) is a common application. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus. nih.gov

These calculated shielding values can be converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) and often applying a linear scaling factor to correct for systematic errors in the computational method. nih.govresearchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.govnih.gov For this compound, predicting the ¹⁹F chemical shift is particularly important. worldpharmatoday.comsemanticscholar.org The predicted shifts are sensitive to the molecule's conformation, meaning that comparing calculated shifts for different stable conformers with experimental data can help determine the dominant conformation in solution. rsc.org

Table 3: Framework for Computational NMR Prediction

| Parameter | Computational Method / Consideration | Expected Outcome |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-31+G(d,p)) | Finds the lowest energy molecular structure. nih.gov |

| NMR Calculation | DFT with GIAO method (e.g., ωB97XD/aug-cc-pvdz) rsc.org | Calculates isotropic magnetic shielding constants. |

| Solvent Effects | Polarizable Continuum Model (PCM) or SMD nih.gov | Accounts for the influence of the solvent on conformation and shielding. |

| Final Chemical Shift | Linear scaling of calculated shielding constants | Predicted shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei for comparison with experiment. researchgate.net |

Reaction Mechanism Studies through Computational Approaches

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net For this compound, this could involve studying its synthesis, such as the cyclization steps to form the azetidine ring, or its reactivity, like strain-driven ring-opening reactions. acs.orgnih.govrsc.org By mapping the potential energy surface of a reaction, computational chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. nih.gov For instance, one could model the nucleophilic attack on the azetidine ring, predicting whether the reaction proceeds via an SN1 or SN2-type mechanism and how the fluorine substituent influences the regioselectivity of the ring opening. researchgate.netnih.gov These studies provide a step-by-step molecular movie of the reaction, revealing bond-breaking and bond-forming processes that are impossible to observe directly through experimental means.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's movements and conformational changes to be tracked at the femtosecond scale. youtube.com

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent molecules (e.g., water) to mimic solution-phase conditions. The simulation would reveal the flexibility of the azetidine ring, the rotation of the fluorophenyl group, and the formation and breaking of hydrogen bonds between the molecule's hydroxyl/amine groups and the surrounding solvent. youtube.com This analysis can help understand the molecule's solvation properties, its conformational stability in a dynamic environment, and how it might interact with a biological target, such as a protein binding pocket. acs.org

Table of Compounds

Chemical Reactivity and Derivatization Strategies of 3 3 Fluorophenyl Azetidin 3 Ol

Ring-Opening Reactions of the Azetidine (B1206935) Core

The inherent ring strain of the azetidine core in 3-(3-fluorophenyl)azetidin-3-ol makes it susceptible to ring-opening reactions under various conditions. These reactions are often initiated by the protonation of the azetidine nitrogen or the hydroxyl group, followed by nucleophilic attack.

Acid-mediated ring-opening is a common strategy. For instance, treatment with strong acids like triflic acid can lead to the formation of cinnamamides. nih.gov The reaction proceeds through protonation of the hydroxyl group, which then leaves as a water molecule to generate a stabilized tertiary carbocation. This carbocation can then be attacked by a nucleophile. In the absence of an external nucleophile, rearrangement can occur.

Another significant ring-opening pathway involves a Ritter-type reaction cascade. This rearrangement of 3-hydroxyazetidines can produce highly substituted 2-oxazolines in high yields. nih.gov This transformation highlights the potential to convert the strained azetidine ring into more complex heterocyclic systems. nih.gov The general conditions for such rearrangements have been extensively studied, demonstrating broad applicability. nih.gov

The table below summarizes representative ring-opening reactions of azetidine derivatives.

| Reaction Type | Reagents and Conditions | Product(s) | Reference |

| Acid-Mediated Ring Opening | Triflic acid, Benzene | 3-Aryl-3-phenyl-propionamides | nih.gov |

| Ritter-Initiated Cascade | Nitriles, Strong Acid | Substituted 2-Oxazolines | nih.gov |

Functional Group Transformations on the Azetidinol (B8437883) Moiety

The tertiary hydroxyl group of this compound is a key site for derivatization. Standard functional group transformations can be employed to modify this moiety, although the steric hindrance of the azetidine ring can influence reactivity.

O-Acylation and O-Alkylation: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding esters. Similarly, O-alkylation can be achieved with alkyl halides under basic conditions to yield ethers. These reactions are fundamental for introducing a variety of substituents.

Dehydration: Elimination of the hydroxyl group can lead to the formation of the corresponding azetine. This reaction is typically acid-catalyzed and can be a route to introduce further functionality at the 3-position.

Oxidation: Oxidation of the tertiary alcohol is not straightforward. However, related 3-hydroxyazetidines can be oxidized to the corresponding 3-azetidinones, which are valuable synthetic intermediates. nih.gov

Displacement: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including azides, halides, and cyanides.

The following table provides examples of functional group transformations on the azetidinol moiety.

| Transformation | Reagents | Product Type |

| O-Acylation | Acetyl chloride, Pyridine | Ester |

| O-Alkylation | Methyl iodide, Sodium hydride | Ether |

| Oxidation (of related compounds) | Dess-Martin periodinane | Azetidin-3-one |

| Hydroxyl Displacement (via tosylate) | p-Toluenesulfonyl chloride, then Sodium azide | Azide |

Modifications at the Fluorophenyl Substituent

The 3-fluorophenyl group offers opportunities for further functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom and the azetidinol substituent influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator, while the azetidinol group is also generally deactivating. Therefore, harsh conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts reactions. The substitution pattern will be a result of the combined directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the fluorine. This can be a useful strategy for introducing nucleophiles to the aromatic ring.

Cross-Coupling Reactions: The C-F bond can potentially participate in cross-coupling reactions, although this is generally more challenging than with heavier halogens. More commonly, the aromatic ring can be further functionalized with a halide (e.g., bromine or iodine) via electrophilic halogenation, which can then readily participate in various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, vinyl, and alkynyl groups.

The table below illustrates potential modifications at the fluorophenyl substituent.

| Reaction Type | Typical Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivative |

| Suzuki Coupling (of a brominated derivative) | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |

Exploration of Reactivity Profile for New Chemical Transformations

The unique structural features of this compound make it an interesting substrate for exploring novel chemical transformations. Its strained ring system and the presence of multiple functional groups can be exploited in the development of new synthetic methodologies.

One area of exploration is the use of 3-hydroxyazetidines in multicomponent reactions, where the sequential reaction of multiple starting materials in a single pot can rapidly generate molecular complexity. The reactivity of both the azetidine nitrogen and the hydroxyl group could be harnessed in such transformations.

Furthermore, the development of catalytic enantioselective reactions involving 3-hydroxyazetidines is an active area of research. This could involve the enantioselective opening of the azetidine ring or the enantioselective functionalization of the azetidinol moiety.

The application of modern synthetic techniques like photoredox catalysis could also unlock new reaction pathways. For example, the generation of radical intermediates from the azetidinol or the fluorophenyl ring could lead to novel C-C and C-heteroatom bond formations. The investigation into such new transformations will continue to expand the synthetic utility of this versatile chemical scaffold.

Structure Activity Relationship Sar Studies of 3 3 Fluorophenyl Azetidin 3 Ol Derivatives

Theoretical Frameworks for SAR Analysis in Azetidinol (B8437883) Scaffolds

The azetidin-3-ol (B1332694) scaffold is a privileged structural motif in drug discovery, known for its ability to present substituents in a well-defined three-dimensional arrangement. The SAR of azetidinol derivatives is typically analyzed within established theoretical frameworks that consider several key molecular properties.

Key Molecular Descriptors for SAR in Azetidinol Scaffolds:

| Descriptor Category | Specific Descriptors | Relevance to Biological Activity |

| Steric Properties | Molecular Weight, Molar Volume, Sterimol Parameters | Influences the fit of the molecule within the binding pocket of a biological target. |

| Electronic Properties | Dipole Moment, Partial Atomic Charges, Electrostatic Potential | Governs electrostatic interactions, such as hydrogen bonds and salt bridges, with the target protein. |

| Hydrophobic Properties | LogP, Hydrophobic Surface Area | Affects cell permeability, plasma protein binding, and hydrophobic interactions with the target. |

| Topological Properties | Molecular Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching of the molecule, which can impact binding affinity. |

SAR studies on related 3-aryl-4-hydroxyquinolin-2(1H)-one derivatives have shown that the electronic distribution across the molecule is a critical determinant of inhibitory activity against enzymes like fatty acid synthase. nih.gov This suggests that a similar focus on electronic descriptors would be a valuable component of the theoretical framework for analyzing 3-(3-Fluorophenyl)azetidin-3-ol derivatives.

Design and Synthesis of Analogs for SAR Investigations

The systematic exploration of SAR requires the synthesis of a library of analogs where specific parts of the lead molecule, this compound, are methodically altered. The design of these analogs is guided by the theoretical frameworks discussed above, aiming to probe the effects of steric, electronic, and hydrophobic modifications.

A general synthetic strategy for accessing 3-aryl-azetidin-3-ol derivatives often begins with the appropriate N-protected azetidin-3-one. The aryl moiety can be introduced via a Grignard or other organometallic addition to the ketone. Subsequent deprotection of the nitrogen allows for the introduction of various substituents to explore the SAR at this position. For the synthesis of analogs with different aryl substitutions, the corresponding aryl Grignard reagents would be employed.

For instance, the synthesis of 3-fluoroazetidines has been achieved through methods such as the bromofluorination of alkenyl azides followed by reduction and cyclization. nih.gov While this specific route may not be directly applicable to the synthesis of 3-aryl-azetidin-3-ols, it highlights the established chemistry for introducing fluorine into azetidine (B1206935) rings, which could be adapted for creating analogs with varied fluorination patterns on the phenyl ring.

Table of Proposed Analogs for SAR Studies:

| Analog Series | R1 (on Azetidine N) | R2 (on Phenyl Ring) | R3 (at C3) | Rationale for Synthesis |

| A | H, Me, Et, Bn | 3-F | OH | To probe the effect of N-substitution on potency and selectivity. |

| B | Boc | 2-F, 4-F, 3,5-diF | OH | To investigate the influence of fluorine position on the aryl ring. |

| C | Boc | 3-Cl, 3-Br, 3-CH3 | OH | To evaluate the impact of different electron-donating and withdrawing groups at the meta position. |

| D | Boc | 3-F | OMe, NH2 | To assess the importance of the 3-hydroxyl group as a hydrogen bond donor/acceptor. |

The synthesis of related azetidin-2-one (B1220530) derivatives has been extensively reported, often involving the Staudinger cycloaddition between a ketene (B1206846) and an imine. nih.gov While the core is different, the principles of substituent modification on the aryl and nitrogen positions can be extrapolated to the design of this compound analogs.

In Vitro Molecular Interaction Studies with Model Systems

To understand the SAR of this compound derivatives, it is essential to evaluate their interaction with relevant biological targets in vitro. Given that many small molecule kinase inhibitors feature similar structural motifs, a panel of protein kinases would be a logical starting point for screening.

The in vitro evaluation would typically involve a series of biochemical assays to determine the inhibitory activity of the synthesized analogs. For example, an Akt kinase inhibition assay could be employed, as this enzyme is a key target in cancer therapy and its inhibitors often share structural similarities with the azetidinol scaffold. nih.gov

Example of an In Vitro Kinase Inhibition Assay Protocol:

Enzyme and Substrate Preparation: Recombinant human kinase (e.g., Akt1) and a suitable peptide substrate are prepared in assay buffer.

Compound Preparation: The synthesized analogs of this compound are dissolved in DMSO to create stock solutions, which are then serially diluted.

Assay Reaction: The kinase, substrate, and test compound are incubated with ATP to initiate the phosphorylation reaction.

Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure ATP consumption.

Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.

By comparing the IC50 values across the series of analogs, clear SAR trends can be established. For example, a study on phenothiazine (B1677639) derivatives as protein kinase C inhibitors revealed that an alkyl bridge of at least three carbons connecting a terminal amine to the nucleus was crucial for activity, highlighting the importance of linker length and basicity. nih.gov Similar relationships could be explored for the N-substituents of the azetidine ring in our target compound.

Computational SAR Modeling (e.g., QSAR, Pharmacophore Modeling, Docking)

Computational modeling plays a pivotal role in modern drug discovery by providing insights into the molecular basis of activity and guiding the design of new compounds. For the this compound series, several computational techniques can be applied to build robust SAR models.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For the this compound analogs, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, and hydrophobic properties, which are then correlated with their biological activity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For the azetidinol derivatives, a pharmacophore model could be generated based on a set of active analogs. This model would likely include features such as a hydrogen bond donor (the 3-hydroxyl group), a hydrogen bond acceptor (the azetidine nitrogen), and an aromatic/hydrophobic region (the 3-fluorophenyl group). This model can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

Molecular Docking: Molecular docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. For this compound and its analogs, docking studies into the ATP-binding site of a model kinase, such as Akt, could reveal key interactions. For instance, the 3-hydroxyl group might form a hydrogen bond with a backbone carbonyl in the hinge region of the kinase, while the 3-fluorophenyl group could occupy a hydrophobic pocket. The fluorine atom might engage in specific interactions, such as halogen bonding, with the protein. These docking studies can rationalize the observed SAR and guide the design of analogs with improved binding affinity.

Illustrative Docking Interaction Table for a Hypothetical Kinase Target:

| Ligand Feature | Interacting Residue(s) | Type of Interaction |

| 3-Hydroxyl Group | Hinge Region Amino Acid (e.g., Glu228) | Hydrogen Bond (Donor) |

| Azetidine Nitrogen | Catalytic Lysine (e.g., Lys179) | Hydrogen Bond (Acceptor) |

| 3-Fluorophenyl Ring | Gatekeeper Residue (e.g., Met227) | Hydrophobic Interaction |

| Fluorine Atom | Pocket Residue (e.g., Asp292) | Halogen Bond/Dipole-Dipole |

By integrating these computational approaches with experimental data, a comprehensive understanding of the SAR for the this compound class of compounds can be developed, paving the way for the discovery of novel and more effective therapeutic agents.

Exploration of Azetidinol Scaffolds As Building Blocks in Advanced Chemical Research

Utility of 3-(3-Fluorophenyl)azetidin-3-ol in the Synthesis of Complex Fluorine-Containing Nitrogen Compounds

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. This compound serves as a valuable precursor for the synthesis of more elaborate molecules that feature both fluorine and additional nitrogen atoms. The tertiary alcohol functionality on the azetidine (B1206935) ring is a key reactive handle for further chemical transformations.

While specific examples detailing the direct synthetic utility of This compound are not extensively documented in peer-reviewed literature, the reactivity of the closely related Azetidin-3-ol (B1332694) hydrochloride provides a strong basis for its potential applications. This simpler analogue is recognized as a useful intermediate in the synthesis of polypeptides. The N-H bond of the azetidine ring can readily undergo reactions such as N-arylation or N-alkylation, while the hydroxyl group can be transformed into a better leaving group for nucleophilic substitution, or it can be used in condensation reactions.

For instance, the nitrogen atom of the azetidine ring can be functionalized with various substituents, and the hydroxyl group can be displaced by other nucleophiles, including nitrogen-based ones. This allows for the construction of more complex diamine or amino alcohol structures, where the fluorophenyl group remains as a key structural element. The inherent strain of the four-membered ring can also be harnessed in ring-opening reactions to generate linear, fluorinated amino compounds.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Alkylation/N-Arylation | Alkyl/Aryl Halide, Base | N-Substituted 3-(3-Fluorophenyl)azetidin-3-ols |

| O-Sulfonylation | Sulfonyl Chloride, Base | 3-(3-Fluorophenyl)azetidin-3-yl Sulfonate |

| Nucleophilic Substitution | Azide, Cyanide, etc. | 3-Substituted-3-(3-Fluorophenyl)azetidines |

| Ring-Opening | Strong Nucleophile/Acid | Fluorinated Amino Alcohols/Diamines |

Integration into Diverse Heterocyclic Systems for Novel Molecular Architectures

The compact and rigid nature of the azetidine scaffold makes This compound an attractive building block for the synthesis of novel heterocyclic systems with diverse and complex architectures. A key application of such building blocks is in the creation of spirocyclic compounds, where two rings share a single atom.

The tertiary alcohol at the 3-position of the azetidine ring is pivotal for its integration into larger heterocyclic frameworks. For example, it can undergo intramolecular cyclization reactions with a suitably positioned functional group on an N-substituent to form fused or bridged ring systems. Alternatively, it can participate in multi-component reactions to construct more complex heterocyclic cores in a single step.

Application in Supramolecular Chemistry or Material Science

The application of This compound in the fields of supramolecular chemistry and material science is an area that remains largely unexplored in the available scientific literature. However, the structural features of the molecule suggest potential relevance. The presence of both a hydrogen bond donor (the hydroxyl and N-H groups) and a hydrogen bond acceptor (the fluorine atom and the nitrogen of the azetidine), along with an aromatic ring capable of pi-stacking interactions, provides the necessary functionalities for self-assembly into ordered supramolecular structures.

In the context of material science, fluorinated compounds are known to possess unique properties. The incorporation of This compound into polymers or metal-organic frameworks (MOFs) could potentially lead to materials with tailored thermal stability, hydrophobicity, or gas sorption properties. The field of fluorinated MOFs, for instance, is a rapidly growing area of research with applications in gas separation. While no direct use of this specific azetidinol (B8437883) in MOFs has been reported, its structure suggests it could act as a novel organic linker.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic and Green Synthetic Methodologies

The synthesis of azetidines has traditionally been challenging, but recent advances point toward more efficient and environmentally benign methodologies that are applicable to fluorinated derivatives. mit.edu Future efforts will likely focus on several key areas:

Photocatalysis: Visible-light-mediated photocatalysis is an emerging tool for constructing azetidine (B1206935) rings through reactions like the aza-Paterno-Büchi reaction. mit.edursc.org This method uses light energy to activate precursors, allowing for reactions to occur under mild conditions that wouldn't normally be possible. mit.edu The development of photocatalytic systems for the asymmetric synthesis of chiral azetidinols is a particularly promising avenue.

Novel Catalysts: Research is moving towards the use of earth-abundant and non-toxic metal catalysts, such as those based on iron, to drive the formation and functionalization of azetidine rings. acs.org Lanthanide catalysts, like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have also shown great promise in promoting the regioselective synthesis of azetidines from epoxy amines, a method that tolerates a wide variety of functional groups. frontiersin.org

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to heterocycle synthesis. This includes the use of ultrasound irradiation in aqueous media and the development of organocatalytic systems that avoid the use of metals altogether. nih.gov Furthermore, flow chemistry presents a powerful strategy for handling fluorinated gas reagents and improving the safety and scalability of reactions, which is highly relevant for fluoroalkylation processes. mit.edu Microwave-assisted synthesis is another technique that can accelerate reaction times and improve yields in a one-pot cyclocondensation approach. organic-chemistry.org

These evolving synthetic strategies aim to make complex molecules like 3-(3-Fluorophenyl)azetidin-3-ol more accessible, facilitating their broader application. sciencedaily.com

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable.

In-situ NMR Spectroscopy: Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time chemical reaction monitoring. magritek.com For a compound like this compound, ¹⁹F NMR is particularly valuable. It allows researchers to directly observe the consumption of fluorinated starting materials and the formation of fluorinated products, enabling rapid optimization of reaction conditions to maximize yield and minimize waste. magritek.com In-situ NMR has been effectively used to investigate various cascade reactions and catalytic cycles. researchgate.net

Time-Resolved X-ray Absorption Spectroscopy (XAS): For studying reactions in the solid state or involving mechanochemistry, time-resolved in-situ (TRIS) XAS offers unprecedented detail. nih.govchemrxiv.org By using a dispersive XAS setup, a complete absorption spectrum can be acquired in seconds, providing atom-specific information about changes in electronic structure and coordination environment as a reaction proceeds. nih.gov This technique could provide fundamental insights into the mechanisms of catalytic reactions used to synthesize azetidinols.

The application of these techniques will transition synthesis from a trial-and-error process to a data-driven, rationally designed endeavor.

Predictive Modeling and Machine Learning in Azetidinol (B8437883) Chemistry

The integration of machine learning (ML) and computational modeling is set to revolutionize chemical synthesis and discovery. beilstein-journals.orgnih.govresearchgate.net This data-driven approach can significantly accelerate the development of new synthetic methods and the identification of novel compounds.

Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, including reaction yields and optimal conditions. beilstein-journals.orgcuny.edu Instead of relying solely on a chemist's intuition, these models can screen thousands of potential substrates, catalysts, and solvent combinations to identify the most promising conditions for synthesizing a target molecule like this compound. mit.eduyoutube.com This approach has been shown to successfully predict which pairs of compounds will react to form azetidines. mit.edu

Low-Data Learning: A significant challenge in applying ML to novel chemistry is the scarcity of data. Strategies like transfer learning and active learning are being developed to enable accurate predictions even with small datasets. nih.gov Active learning, for instance, allows an algorithm to intelligently select the most informative experiments to perform next, maximizing learning while minimizing experimental effort. nih.gov

Explainable AI (XAI): A major step forward is the development of interpretable ML models that provide insight into why a particular prediction was made. nih.gov For example, heat-mapping algorithms can visualize which molecular substructures positively or negatively influence a predicted reaction yield, offering a powerful tool for the rational design of molecules and reactions. nih.gov This synergy between computational prediction and human intuition will be key to tackling complex synthetic challenges.

These predictive tools will not only speed up research but also foster the discovery of new bioactive compounds by enabling a more targeted exploration of chemical space. nih.gov

Exploration of Underexplored Reactivity Modes of Fluorinated Azetidinols

The inherent ring strain of the azetidine core, combined with the electronic influence of the 3-fluorophenyl group, creates a platform for novel chemical transformations. rsc.org Future research will focus on harnessing this latent reactivity.

Strain-Release Reactions: The high ring strain of azetidines can be used as a thermodynamic driving force for reactions. rsc.orgrsc.org A "build and release" strategy, where a strained azetidinol is first synthesized and then undergoes a subsequent ring-opening reaction, can provide access to other complex molecular scaffolds. researchgate.net For instance, photochemically generated 3-phenylazetidinols have been shown to readily undergo ring-opening upon treatment with ketones or boronic acids to form highly substituted dioxolanes. researchgate.net

Generation of Reactive Intermediates: The tertiary alcohol of this compound is a key functional handle. Under appropriate catalytic conditions, this group can be eliminated to generate a stabilized azetidinium carbocation. acs.org This reactive intermediate can then be trapped by a wide range of nucleophiles, enabling the divergent synthesis of diverse 1,1-disubstituted azetidines. acs.orgacs.org This approach provides rapid access to new chemical space and valuable building blocks. acs.org

Cycloaddition Reactions: The azetidine ring itself, or derivatives thereof, can participate in cycloaddition reactions to build more complex polycyclic systems. mdpi.com The unique electronic nature of the fluorinated ring system may lead to unexpected reactivity and selectivity in these transformations.

By exploring these reactivity modes, chemists can leverage this compound not just as a final structural motif, but as a versatile intermediate for constructing a wide array of other valuable molecules.

Interdisciplinary Research Integrating Azetidinol Chemistry with Other Scientific Fields

The unique structural and physicochemical properties of this compound make it a highly attractive building block for various scientific disciplines beyond traditional organic synthesis.

Medicinal Chemistry and Drug Discovery: Azetidines are considered privileged structures in medicinal chemistry and are found in numerous approved drugs. chemrxiv.org They are of particular interest for treating neurological diseases like Parkinson's disease and Tourette's syndrome. sciencedaily.com The incorporation of a fluorine atom can significantly enhance crucial drug properties such as metabolic stability, bioavailability, and binding affinity. mit.eduacs.org Therefore, this compound is a prime candidate for the design of novel therapeutics, including triple reuptake inhibitors and kinase inhibitors. chemrxiv.orgnih.gov

Materials Science: Fluorinated motifs are prevalent in the materials science industry. acs.orgresearchgate.net The strong carbon-fluorine bond and the unique electronic properties it imparts can be exploited to create novel polymers and functional materials with high thermal stability and specific electronic characteristics. rsc.org Metal complexes containing fluorinated ligands often display unique properties, suggesting that fluorinated azetidinols could serve as ligands for catalysts or as components in advanced materials. rsc.org

Chemical Biology: Fluorinated molecules are valuable tools in chemical biology. The ¹⁹F atom can serve as a non-invasive NMR probe to study biological systems. This compound and its derivatives could be incorporated into peptides or other biomolecules to act as conformational constraints or as probes to study protein-ligand interactions. acs.org

The continued synthesis and study of this compound will undoubtedly fuel discoveries across a broad spectrum of scientific research, from developing new medicines to creating next-generation materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.